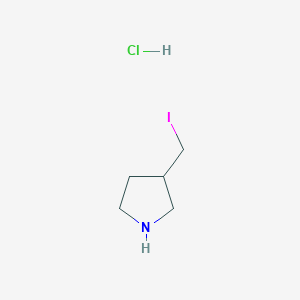

3-Iodomethyl-pyrrolidine hydrochloride

Description

Propriétés

IUPAC Name |

3-(iodomethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLAEIRFDISTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodomethyl Pyrrolidine Hydrochloride

Direct Iodination Strategies for Pyrrolidine (B122466) Derivatives

Direct iodination methods offer a straightforward approach to introduce the iodomethyl group onto a pre-existing pyrrolidine scaffold. These strategies often involve halogen exchange reactions or direct iodination of specific positions on the pyrrolidine ring.

Alkyl Iodide Formation via Halogen Exchange Reactions

A common and effective method for the synthesis of alkyl iodides is the Finkelstein reaction, a type of halogen exchange reaction. youtube.com This reaction involves treating an alkyl chloride or bromide with an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). youtube.com In the context of 3-Iodomethyl-pyrrolidine hydrochloride synthesis, this would typically involve the conversion of a precursor like 3-chloromethyl-pyrrolidine or 3-bromomethyl-pyrrolidine. The reaction equilibrium is driven towards the formation of the desired alkyl iodide due to the low solubility of the resulting sodium chloride or sodium bromide in the organic solvent. youtube.com The rate of halogen exchange generally follows the trend I > Br > Cl. wikipedia.org

| Precursor | Reagent | Solvent | Product |

| 3-Chloromethyl-pyrrolidine | Sodium Iodide | Acetone | 3-Iodomethyl-pyrrolpyrrolidine |

| 3-Bromomethyl-pyrrolidine | Sodium Iodide | Acetone | 3-Iodomethyl-pyrrolpyrrolidine |

Iodination of Pyrrolidine Derivatives

Direct iodination of the pyrrolidine ring at a specific position can be a more complex undertaking. While methods for the direct δ-amination of sp3 C-H bonds using molecular iodine as the sole oxidant have been reported for the synthesis of pyrrolidines, the specific iodination at the 3-position of a pre-formed pyrrolidine ring is less commonly described. organic-chemistry.org One study describes a one-pot oxidative decarboxylation-beta-iodination of α-amino acid carbamates or amides to synthesize 2,3-disubstituted pyrrolidines, where iodine is introduced at the 3-position. nih.gov This method, however, results in a 2,3-disubstituted pattern and may not be directly applicable for the synthesis of solely 3-iodomethyl-pyrrolidine.

Indirect Synthetic Routes and Precursors for 3-Iodomethyl-pyrrolidine Scaffold

Indirect routes often involve the synthesis of a pyrrolidine ring with a suitable precursor functional group at the 3-position, which can then be converted to the iodomethyl group.

Synthesis from Related Halogenated Pyrrolidine Intermediates (e.g., Chloromethyl Analogs)

A practical and widely used approach is the synthesis of 3-Iodomethyl-pyrrolidine hydrochloride from its more readily available halogenated analogs, such as 3-chloromethyl-pyrrolidine hydrochloride. The synthesis of 3-chloromethyl-pyrrolidine can be achieved through various means, including the reaction of pyrrolidine with formaldehyde (B43269) and hydrochloric acid. Once the chloromethyl analog is obtained, it can be converted to the corresponding iodomethyl derivative via a halogen exchange reaction, as described in section 2.1.1. This two-step approach, involving the initial formation of a chloro- or bromo-intermediate followed by halogen exchange, is often more efficient and provides better control over the final product.

| Starting Material | Intermediate | Final Product |

| Pyrrolidine | 3-Chloromethyl-pyrrolidine | 3-Iodomethyl-pyrrolidine hydrochloride |

| 3-Hydroxymethyl-pyrrolidine | 3-Chloromethyl-pyrrolidine | 3-Iodomethyl-pyrrolidine hydrochloride |

Multi-Component Reaction Approaches to Pyrrolidine Rings Bearing Halogenated Substituents

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.comresearchgate.net These reactions are characterized by high atom economy and can be used to generate diverse libraries of compounds. researchgate.net While specific MCRs for the direct synthesis of 3-Iodomethyl-pyrrolidine are not extensively documented, it is conceivable to design an MCR that assembles the pyrrolidine ring and incorporates a precursor to the iodomethyl group. For instance, a three-component reaction involving an aldehyde, an amino acid ester, and a chalcone, initiated by iodine, has been used to synthesize pyrrolidine-2-carboxylates. tandfonline.com A metal iodide promoted three-component reaction of cyclopropyl (B3062369) ketones, aldehydes, and amines has also been developed for the synthesis of substituted pyrrolidines. figshare.com Such approaches could potentially be adapted to introduce a functional group at the 3-position that can be subsequently converted to an iodomethyl group.

Optimization of Reaction Conditions and Catalyst Systems for Iodomethyl Pyrrolidine Synthesis

The efficiency and selectivity of the synthesis of 3-Iodomethyl-pyrrolidine hydrochloride can be significantly influenced by the reaction conditions and the choice of catalyst.

For halogen exchange reactions, the choice of solvent is crucial. Solvents like acetone or acetonitrile (B52724) are effective because they facilitate the precipitation of the formed sodium chloride or bromide, thereby driving the reaction forward. The temperature also plays a key role; while the reaction often proceeds at room temperature, gentle heating can increase the reaction rate.

In the case of direct iodination or cyclization reactions, the catalyst system is of paramount importance. For instance, palladium-catalyzed hydroarylation of pyrrolines has been reported to produce 3-substituted pyrrolidines. chemrxiv.org Although not a direct iodination, this highlights the potential of metal catalysis in functionalizing the pyrrolidine ring. The development of novel catalysts, including those based on iridium or rhodium, continues to expand the toolkit for the synthesis of substituted pyrrolidines. organic-chemistry.org The optimization of these catalytic systems, including the ligand, solvent, and temperature, is essential to achieve high yields and selectivity for the desired product.

| Reaction Type | Key Optimization Parameters |

| Halogen Exchange | Solvent, Temperature, Nature of Alkali Metal Iodide |

| Direct Iodination | Oxidant, Solvent, Protecting Groups |

| Multi-Component Reactions | Catalyst, Stoichiometry of Reactants, Reaction Time |

| Cyclization Reactions | Catalyst, Leaving Group, Base |

Role of Specific Catalysts in Enhancing Reaction Efficiency

Catalysts are instrumental in the synthesis of substituted pyrrolidines, enabling reactions that would otherwise be inefficient or unfeasible. nih.govresearchgate.net Various metal-based catalysts have been developed to enhance the efficiency of pyrrolidine ring formation through different mechanistic pathways, including multicomponent assembly reactions, hydroarylation, and cycloadditions. nih.govnih.gov

Copper and Ruthenium-Based Catalysis: Copper(I) salts have proven effective in catalyzing three-component assembly reactions to form substituted pyrrolidines. nih.govcapes.gov.br This method involves the reaction of an alpha-diazo ester, an imine, and an alkene or alkyne. nih.govcapes.gov.br The transition metal catalyst facilitates the decomposition of the diazo compound, generating a transient azomethine ylide intermediate which then undergoes a cycloaddition with a dipolarophile. capes.gov.br This approach is highly convergent, assembling complex pyrrolidine structures from simple precursors in a single step with high yields. nih.govcapes.gov.br Similarly, ruthenium porphyrin complexes catalyze a one-pot, three-component coupling of α-diazo esters, N-benzylidene imines, and alkenes to produce functionalized pyrrolidines. acs.org The reaction is believed to proceed through a reactive ruthenium-carbene intermediate, which reacts with the imine to form an azomethine ylide, followed by a 1,3-dipolar cycloaddition with the alkene. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed in the hydroarylation of N-alkyl pyrrolines to synthesize 3-aryl pyrrolidines. nih.govchemrxiv.org This process demonstrates broad substrate scope and can generate drug-like molecules from readily available starting materials. nih.govchemrxiv.org The choice of N-substituent on the pyrroline (B1223166) is critical; while N-acyl pyrrolines typically yield alkene arylation products, N-alkyl pyrrolines favor the desired hydroarylation pathway to produce substituted pyrrolidines. nih.gov

Other Catalytic Systems: Biocatalysis offers a mild and stereoselective route to certain pyrrolidine derivatives. For instance, the laccase from Myceliophthora thermophila can catalyze the oxidation of catechols, which then react with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form highly functionalized pyrrolidine-2,3-diones. rsc.org Additionally, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been used as a catalyst for the dehydrogenation of pyrrolidines to form pyrroles, showcasing the utility of borane (B79455) catalysts in the chemistry of this heterocyclic system. acs.org

Table 1: Selected Catalysts in Functionalized Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Copper(I) Salts | Three-Component Assembly | α-diazo ester, imine, alkene/alkyne | Substituted Pyrrolidine | High yields and good to excellent diastereoselectivities. | nih.govcapes.gov.br |

| Palladium Chloride / P(o-Tol)₃ | Hydroarylation | N-alkyl pyrroline, aryl boronic acid | 3-Aryl Pyrrolidine | Provides direct access to drug-like molecules from available precursors. | nih.govchemrxiv.org |

| Ruthenium Porphyrin | Three-Component Coupling | α-diazo ester, N-benzylidene imine, alkene | Functionalized Pyrrolidine | Excellent diastereoselectivities via an azomethine ylide intermediate. | acs.org |

| M. thermophila Laccase | Biocatalytic Oxidation / 1,4-Addition | Catechol, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Pyrrolidine-2,3-dione | Mild, stereoselective synthesis of all-carbon quaternary stereocenters. | rsc.org |

Stereochemical Control in Functionalized Pyrrolidine Synthesis

Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of complex molecules like functionalized pyrrolidines, which can possess multiple stereocenters. nih.gov Significant research has been devoted to developing stereoselective methods to access specific stereoisomers. acs.orgnih.gov

Lewis Acid-Promoted Annulation: One effective strategy for stereocontrol is the use of Lewis acids to promote annulation reactions. acs.org A highly stereoselective [3 + 2]-annulation between 1,3-bis(silyl)propenes and N-Ts-α-amino aldehydes can construct densely functionalized pyrrolidines with four contiguous stereocenters. acs.org In this approach, the silane (B1218182) acts as a 1,2-dipole equivalent. acs.org Its stereoselective addition to the aldehyde, followed by cyclization exploiting the nucleophilicity of the sulfonamide nitrogen, affords the desired polysubstituted pyrrolidine. acs.org The specific relative stereochemistry of the product was confirmed by X-ray crystallography to be (2S,3R,4R,5R). acs.org

Asymmetric 1,3-Dipolar Cycloadditions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile and powerful method for the enantioselective synthesis of pyrrolidines. rsc.org These reactions allow for the creation of diverse stereochemical patterns, and stereodivergent methods can even produce different stereoisomers from the same set of starting materials by varying the catalyst or conditions. rsc.org For example, ruthenium porphyrin-catalyzed three-component reactions that proceed via an azomethine ylide intermediate achieve remarkable stereoselectivity. acs.org The steric properties of the imine substrate can significantly influence the yield, suggesting a highly organized transition state involving the catalyst and all three reaction components. acs.org

Organocatalysis for Asymmetric Synthesis: Chiral organocatalysts, particularly those derived from proline, are widely used to achieve stereochemical control. nih.gov A "clip-cycle" strategy employing a chiral phosphoric acid catalyst demonstrates a modern approach to asymmetric pyrrolidine synthesis. whiterose.ac.uk This method involves an intramolecular aza-Michael cyclization onto an activated alkene, forming 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk

Table 2: Methods for Stereochemical Control in Pyrrolidine Synthesis

| Method | Catalyst/Promoter | Key Intermediate/Step | Stereochemical Outcome | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| [3 + 2]-Annulation | Lewis Acid | β-silyl carbocation | High Diastereoselectivity | Creates four contiguous stereocenters in a single annulation step. | acs.org |

| 1,3-Dipolar Cycloaddition | Ruthenium Porphyrin | Azomethine Ylide | Excellent Diastereoselectivity | A highly organized transition state controls the stereochemical outcome. | acs.org |

| 1,3-Dipolar Cycloaddition | Metal complexes (e.g., Cu, Ag) | Azomethine Ylide | High Enantioselectivity | Versatile method for accessing various stereochemical patterns. | rsc.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Iodomethyl-pyrrolidine hydrochloride |

| 3-Aryl pyrrolidine |

| N-acyl pyrroline |

| N-alkyl pyrroline |

| alpha-diazo ester |

| Azomethine ylide |

| Ruthenium-carbene |

| N-benzylidene imine |

| Catechol |

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |

| Pyrrolidine-2,3-dione |

| Tris(pentafluorophenyl)borane / B(C₆F₅)₃ |

| Pyrrole |

| 1,3-bis(silyl)propene |

| N-Ts-α-amino aldehyde |

| Proline |

| Chiral phosphoric acid |

| Copper(I) salts |

| Palladium chloride |

| Tri(o-tolyl)phosphine / P(o-Tol)₃ |

| Ruthenium porphyrin |

Mechanistic Investigations of Reactions Involving 3 Iodomethyl Pyrrolidine Hydrochloride

Elucidation of Reaction Pathways for Iodomethylation of Pyrrolidine (B122466) Scaffolds

The introduction of an iodomethyl group onto a pyrrolidine scaffold is a key step in the synthesis of 3-Iodomethyl-pyrrolidine. While specific literature on the direct iodomethylation of the pyrrolidine ring is not abundant, the synthesis of 3-iodomethyl-pyrrolidine can be logically inferred from established synthetic transformations. A common and effective method for the preparation of alkyl iodides is the Finkelstein reaction. nist.govresearchgate.net This reaction typically involves the treatment of an alkyl chloride or bromide with an excess of sodium iodide in a suitable solvent, such as acetone (B3395972). researchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the iodide ion displaces the other halide. nist.gov The success of the Finkelstein reaction is often driven by the precipitation of the less soluble sodium chloride or bromide in acetone, which shifts the equilibrium towards the formation of the alkyl iodide. researchgate.net

Therefore, a plausible pathway for the synthesis of 3-iodomethyl-pyrrolidine would involve the initial synthesis of a 3-chloromethyl- or 3-bromomethyl-pyrrolidine derivative. These precursors can be synthesized from the corresponding 3-pyrrolidinemethanol. The hydroxyl group of 3-pyrrolidinemethanol can be converted into a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. rsc.orgrsc.org The resulting sulfonate ester is an excellent substrate for SN2 reactions. rsc.org Subsequent reaction with a halide source, such as lithium chloride or lithium bromide, would yield the corresponding 3-halomethyl-pyrrolidine. Finally, subjecting this halide to the Finkelstein reaction conditions would produce the desired 3-iodomethyl-pyrrolidine.

Another potential route involves the direct conversion of 3-pyrrolidinemethanol to 3-iodomethyl-pyrrolidine. This can be achieved using various reagents, such as the Appel reaction (triphenylphosphine and iodine) or by using phosphorus and iodine. These methods also generally proceed through mechanisms involving the conversion of the hydroxyl group into a good leaving group in situ, followed by nucleophilic attack by the iodide ion.

The hydrochloride salt is typically formed in the final step by treating the purified 3-iodomethyl-pyrrolidine base with hydrochloric acid.

Mechanistic Aspects of Subsequent Transformations of the Iodomethyl Moiety

The iodomethyl group in 3-Iodomethyl-pyrrolidine is a highly reactive functional group, primarily due to the excellent leaving group ability of the iodide ion. This makes the compound a valuable precursor for a variety of subsequent transformations, most notably nucleophilic substitution reactions.

The carbon-iodine bond is susceptible to cleavage upon attack by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 3-position of the pyrrolidine ring. The general mechanism for these transformations is the SN2 reaction, which involves a backside attack of the nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon is a chiral center.

Common nucleophiles that can be employed in reactions with 3-iodomethyl-pyrrolidine include:

Amines: Primary and secondary amines can react to form the corresponding 3-(aminomethyl)pyrrolidines.

Thiols: Thiolates are excellent nucleophiles and react readily to form 3-(thiomethyl)pyrrolidine derivatives.

Cyanide: The cyanide ion can be used to introduce a cyanomethyl group, which can be further elaborated into carboxylic acids, amines, or other functional groups.

Azides: Sodium azide (B81097) can be used to introduce an azidomethyl group, which can then be reduced to an aminomethyl group or used in cycloaddition reactions.

Enolates: Carbon nucleophiles, such as enolates derived from ketones, esters, or malonates, can be used to form new carbon-carbon bonds, leading to more complex pyrrolidine derivatives.

Beyond simple substitution, the iodomethyl moiety can also participate in more complex reaction cascades. For instance, intramolecular cyclization reactions can occur if a suitable nucleophile is present elsewhere in the molecule. Furthermore, under certain conditions, ring-opening reactions of the pyrrolidine ring can be induced, although this is less common for unstrained five-membered rings compared to more strained systems like aziridines. ua.es Such ring-opening reactions often require specific activation, for example, through the formation of a quaternary ammonium (B1175870) salt by N-alkylation, which can then undergo elimination or rearrangement pathways. ua.es

Kinetic and Thermodynamic Considerations in Reaction Mechanisms

The rates and outcomes of the reactions involving 3-Iodomethyl-pyrrolidine hydrochloride are governed by kinetic and thermodynamic principles. Computational studies on related pyrrolidine systems provide valuable insights into the energetic landscapes of these transformations. nist.gov

For the SN2 reactions of the iodomethyl group, the reaction rate is dependent on several factors, including the concentration of both the substrate and the nucleophile, the nature of the solvent, and the temperature. The general rate law for an SN2 reaction is:

Rate = k[Substrate][Nucleophile]

The rate constant, k, is influenced by the activation energy (ΔG‡) of the reaction. A lower activation energy leads to a faster reaction. In the case of 3-iodomethyl-pyrrolidine, the C-I bond is weaker than C-Br or C-Cl bonds, which generally results in a lower activation energy and a faster reaction rate for nucleophilic substitution compared to the corresponding bromo- or chloro-derivatives.

Thermodynamically, the feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. For the nucleophilic substitution reactions of 3-iodomethyl-pyrrolidine, the formation of a stronger bond between the carbon and the nucleophile compared to the C-I bond, along with the stability of the leaving iodide ion, generally results in a negative ΔG, making these reactions thermodynamically favorable.

The table below presents hypothetical, yet plausible, thermodynamic data for a representative nucleophilic substitution reaction of 3-Iodomethyl-pyrrolidine with an amine, based on analogous reactions of pyrrolidine derivatives. nist.gov

| Parameter | Value (kJ mol-1) | Description |

| ΔG‡ | 60 - 80 | Activation Free Energy: The energy barrier that must be overcome for the reaction to proceed. |

| ΔH | -40 to -60 | Enthalpy of Reaction: The net change in bond energies, indicating an exothermic reaction. |

| ΔG | -50 to -70 | Gibbs Free Energy of Reaction: Indicates a thermodynamically favorable and spontaneous reaction. |

3 Iodomethyl Pyrrolidine Hydrochloride As a Versatile Synthetic Intermediate

Application in Carbon-Iodine Bond Chemistry for Further Functionalization

The primary reactivity of 3-iodomethyl-pyrrolidine hydrochloride lies in the chemistry of its carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a variety of functional groups through nucleophilic substitution reactions.

Common nucleophiles such as amines, thiols, and cyanides can readily displace the iodide ion, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. For instance, the reaction with primary or secondary amines yields the corresponding substituted aminomethyl-pyrrolidines. Similarly, treatment with thiols or thiolates results in the formation of thia-ethers, while reaction with cyanide affords the corresponding nitrile. This versatility makes 3-iodomethyl-pyrrolidine hydrochloride a key precursor for a diverse range of pyrrolidine (B122466) derivatives.

| Nucleophile | Resulting Functional Group | Product Type |

| Primary/Secondary Amine | Amino | Substituted aminomethyl-pyrrolidine |

| Thiol/Thiolate | Thioether | Aryl/alkylthiomethyl-pyrrolidine |

| Cyanide | Nitrile | Cyanomethyl-pyrrolidine |

This table summarizes the types of functionalization possible through nucleophilic substitution on 3-iodomethyl-pyrrolidine hydrochloride.

Utility in Alkylation Reactions for Constructing Complex Molecular Architectures

The ability of 3-iodomethyl-pyrrolidine hydrochloride to act as an alkylating agent is a direct extension of its C-I bond reactivity. In the construction of complex molecular architectures, this property is harnessed to introduce the pyrrolidinomethyl moiety onto other molecules. This is particularly significant in the synthesis of bioactive compounds where the pyrrolidine ring is a key pharmacophore.

The alkylation can be directed towards a variety of nucleophilic centers, including heteroatoms (N, O, S) and carbanions. For example, the N-alkylation of heterocyclic compounds with 3-iodomethyl-pyrrolidine hydrochloride is a common strategy to incorporate the pyrrolidine motif. mdpi.com The reaction of 3-iodomethyl-pyrrolidine with the nitrogen atom of a parent heterocyclic structure can lead to the formation of novel and complex polyheterocyclic systems. These reactions often proceed in a cascade manner, allowing for the rapid assembly of intricate molecular frameworks from relatively simple starting materials. mdpi.com The development of such cascade reactions is a testament to the utility of this intermediate in diversity-oriented synthesis. thieme-connect.de

Precursor in Stereoselective Synthesis of Advanced Pyrrolidine Derivatives

The pyrrolidine ring is a common feature in many chiral drugs and natural products. Consequently, the stereoselective synthesis of advanced pyrrolidine derivatives is of great importance in medicinal chemistry. nih.govresearchgate.net When used in its chiral form, 3-iodomethyl-pyrrolidine hydrochloride serves as a valuable precursor for the synthesis of optically pure pyrrolidine-containing molecules. The stereocenter(s) on the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific diastereomers.

The stereoselective synthesis of spirocyclic pyrrolidines, for example, can be achieved through 1,3-dipolar cycloaddition reactions where an azomethine ylide is generated in the presence of a dipolarophile. nih.gov While not directly involving 3-iodomethyl-pyrrolidine as the ylide precursor, this highlights a strategy where a pre-existing chiral pyrrolidine framework dictates the stereochemistry of the final product. A stereoselective approach has been described for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a structural component of certain antibacterial and antitumor agents. elsevier.com This underscores the importance of chiral pyrrolidine building blocks in the development of new therapeutic agents.

The synthesis of key intermediates for pharmaceuticals, such as certain fluoroquinolone antibiotics, often involves the construction of a substituted pyrrolidine ring with specific stereochemistry. beilstein-journals.org The use of a chiral starting material like an optically active form of 3-iodomethyl-pyrrolidine hydrochloride can be a crucial step in ensuring the desired stereochemical purity of the final active pharmaceutical ingredient (API).

Integration into Multistep Organic Synthesis Pathways

As a versatile intermediate, 3-iodomethyl-pyrrolidine hydrochloride is frequently integrated into multistep organic synthesis pathways. Its role is often to introduce the pyrrolidinomethyl group at a specific stage of a longer synthetic sequence. The development of continuous one-flow multi-step synthesis for active pharmaceutical ingredients (APIs) showcases the importance of reliable and well-understood reaction steps involving intermediates like this. researchgate.netrsc.orgresearchgate.net

The synthesis of complex bioactive molecules often involves a series of transformations, including protections, deprotections, and the formation of key bonds. 3-Iodomethyl-pyrrolidine hydrochloride can be a key reactant in one of these steps, with its pyrrolidine nitrogen often protected (e.g., with a Boc group) to prevent unwanted side reactions during its incorporation into the main molecular scaffold. The synthesis of various drugs containing a pyrrolidine ring, such as Raclopride and Vildagliptin, involves the multi-step assembly of the final molecule from pyrrolidine-based precursors. nih.gov

The diversity-oriented synthesis of novel heterocyclic compounds also relies on the integration of building blocks like 3-iodomethyl-pyrrolidine into multi-component reactions. thieme-connect.de These strategies allow for the rapid generation of libraries of complex molecules for biological screening. The ability to predictably functionalize the C-I bond makes 3-iodomethyl-pyrrolidine hydrochloride a reliable component in these complex synthetic endeavors.

Derivatization Strategies and Novel Analog Synthesis Based on 3 Iodomethyl Pyrrolidine Hydrochloride

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

The carbon-iodine bond in 3-iodomethyl-pyrrolidine is susceptible to cleavage by a wide range of nucleophiles, making it an excellent electrophile for introducing diverse functional groups at the 3-position of the pyrrolidine (B122466) ring. This reactivity is fundamental to the creation of libraries of 3-substituted pyrrolidine derivatives for drug discovery programs. chemrxiv.orgnih.govnih.gov

Research has demonstrated the successful substitution of the iodide with various nucleophiles, including amines, thiols, and alkoxides. For instance, reaction with primary or secondary amines leads to the corresponding 3-(aminomethyl)pyrrolidines. Similarly, treatment with thiols or alkoxides yields 3-(thiomethyl)- and 3-(alkoxymethyl)pyrrolidines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction. The choice of solvent and reaction conditions can be optimized to maximize yields and minimize side reactions.

A notable application of this strategy is the synthesis of 3-aryl pyrrolidines, which are recognized as privileged structures in various biological contexts. chemrxiv.orgsci-hub.se While direct arylation via nucleophilic substitution on 3-iodomethyl-pyrrolidine can be challenging, alternative palladium-catalyzed cross-coupling reactions with arylboronic acids (Suzuki coupling) or other organometallic reagents provide an effective route to these valuable compounds. nih.govnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with 3-Iodomethyl-pyrrolidine Derivatives

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Diethylamine | 3-(Diethylaminomethyl)pyrrolidine |

| Thiol | Ethanethiol | 3-(Ethylthiomethyl)pyrrolidine |

| Alkoxide | Sodium methoxide | 3-(Methoxymethyl)pyrrolidine |

| Cyanide | Sodium cyanide | 3-(Cyanomethyl)pyrrolidine |

This table is illustrative and represents the general types of transformations possible.

Modifications at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring in 3-iodomethyl-pyrrolidine hydrochloride offers another key site for structural diversification. The nitrogen atom can readily undergo N-alkylation, N-acylation, and N-sulfonylation reactions to introduce a wide variety of substituents. researchgate.netrsc.orgrsc.org These modifications significantly impact the physicochemical properties of the resulting molecules, such as lipophilicity, basicity, and hydrogen bonding capacity, which are crucial for modulating pharmacological activity.

N-Alkylation: The pyrrolidine nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. rsc.orgrsc.org For instance, reaction with benzyl (B1604629) bromide in the presence of a base affords the N-benzyl derivative. Reductive amination with a ketone like acetone (B3395972), using a reducing agent such as sodium triacetoxyborohydride, yields the N-isopropyl derivative.

N-Acylation: Acylation of the pyrrolidine nitrogen is readily achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can influence the conformational preferences of the molecule.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, provides the corresponding N-sulfonamide derivatives. The sulfonamide group is a common pharmacophore in many drug molecules.

These modifications at the nitrogen atom are often performed after the initial nucleophilic substitution at the 3-position, allowing for a combinatorial approach to generate a large library of diverse compounds.

Table 2: Examples of Modifications at the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Benzyl bromide | N-Benzyl |

| N-Acylation | Acetyl chloride | N-Acetyl |

| N-Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonyl |

| Reductive Amination | Acetone | N-Isopropyl |

This table provides representative examples of common N-functionalization reactions.

Cyclization Reactions Involving the Iodomethyl Moiety

The reactive iodomethyl group of 3-iodomethyl-pyrrolidine can participate in intramolecular cyclization reactions to construct bicyclic systems. mdpi.commdpi.com This strategy is particularly valuable for accessing conformationally constrained analogs, which can exhibit enhanced selectivity and potency for their biological targets.

One common approach involves the introduction of a nucleophilic group on the pyrrolidine nitrogen that can subsequently displace the iodide to form a new ring. For example, if the pyrrolidine nitrogen is first acylated with a substrate containing a terminal nucleophile, such as a hydroxyl or amino group, subsequent base-mediated cyclization can lead to the formation of a fused lactam or a bicyclic amine, respectively.

Another strategy involves a tandem reaction sequence where an initial intermolecular reaction is followed by an intramolecular cyclization. For instance, a nucleophile with an additional reactive site can be introduced at the 3-position, which then participates in a cyclization event. These cyclization reactions are powerful tools for building molecular complexity and generating novel heterocyclic scaffolds. mdpi.com

Formation of Spiro- and Fused Pyrrolidine Systems via 3-Iodomethyl-pyrrolidine Scaffolds

The 3-iodomethyl-pyrrolidine scaffold is a valuable precursor for the synthesis of more complex polycyclic systems, including spirocyclic and fused pyrrolidines. mdpi.comthieme.denih.gov These intricate architectures are of significant interest in medicinal chemistry due to their unique three-dimensional shapes and potential to interact with biological targets in novel ways. nih.govnih.gov

Fused Systems: The formation of fused pyrrolidine systems often involves intramolecular reactions where a substituent on the pyrrolidine ring reacts with the iodomethyl group or a derivative thereof. thieme.dersc.org For example, a substituent introduced at the nitrogen atom or another position on the ring can be designed to undergo a cyclization reaction with the C4 position of the pyrrolidine, leading to a fused bicyclic structure. ugent.be

Spirocyclic Systems: The synthesis of spiro-pyrrolidines from a 3-iodomethyl-pyrrolidine precursor typically involves a multi-step sequence. ua.esua.esnih.goviaea.org One conceptual approach would be the conversion of the iodomethyl group to a nucleophilic species, which could then participate in a cyclization onto a suitably functionalized pyrrolidine ring. More commonly, the pyrrolidine ring itself, derived from a 3-functionalized precursor, acts as a component in a spirocyclization reaction. For instance, derivatives of 3-pyrrolidinone, which can be synthesized from precursors related to 3-iodomethyl-pyrrolidine, are known to undergo reactions to form spiro-oxindoles. nih.govnih.gov The synthesis of spirocyclic α-proline derivatives has also been reported, highlighting the versatility of pyrrolidine-based building blocks in constructing complex spiro-architectures. chemrxiv.org

The development of synthetic routes to these complex molecules is an active area of research, with methodologies like 1,3-dipolar cycloadditions providing powerful tools for the construction of such intricate scaffolds. rsc.orgua.esua.esiaea.org

Advanced Spectroscopic and Analytical Characterization in Research of 3 Iodomethyl Pyrrolidine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-iodomethyl-pyrrolidine hydrochloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry of these compounds. rsc.orgrsc.orgrsc.org

In the ¹H NMR spectrum of a typical 3-substituted pyrrolidine (B122466), the protons on the pyrrolidine ring exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by the nature of the substituent at the 3-position. For 3-iodomethyl-pyrrolidine, the methylene (B1212753) protons of the iodomethyl group (CH₂I) would be expected to appear as a doublet, with a chemical shift influenced by the electronegative iodine atom. The protons on the pyrrolidine ring itself would present as a series of multiplets in the aliphatic region of the spectrum. researchgate.netresearchgate.net The presence of the hydrochloride salt would lead to a broad signal for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon of the iodomethyl group would appear at a relatively low field due to the deshielding effect of the iodine atom. The carbons of the pyrrolidine ring would resonate at characteristic chemical shifts, which can be used to confirm the five-membered ring structure. chemicalbook.commdpi.com In complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign proton and carbon signals and to establish the connectivity between different parts of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a 3-Substituted Pyrrolidine Scaffold

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2, H-5 (CH₂) | 2.5 - 3.5 (m) | 45 - 55 |

| H-3 (CH) | 2.0 - 3.0 (m) | 30 - 45 |

| H-4 (CH₂) | 1.5 - 2.5 (m) | 25 - 35 |

| CH₂-X (at C-3) | Varies with X | Varies with X |

| N-H | Varies (broad) | - |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and the specific nature of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Complex Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 3-iodomethyl-pyrrolidine hydrochloride, the molecular weight is 247.5 g/mol . cymitquimica.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the free base (3-iodomethyl-pyrrolidine). The presence of iodine would be indicated by its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. rsc.orgmdpi.com

The fragmentation of pyrrolidine derivatives in the mass spectrometer often involves the cleavage of bonds adjacent to the nitrogen atom and the loss of substituents. For 3-iodomethyl-pyrrolidine, characteristic fragmentation pathways would likely include the loss of the iodine atom (I•) or the iodomethyl group (•CH₂I). The resulting fragment ions can provide valuable information about the structure of the molecule. In the analysis of more complex derivatives, tandem mass spectrometry (MS/MS) can be employed to isolate a specific ion and induce further fragmentation, aiding in the detailed structural characterization of different parts of the molecule. nist.govarxiv.org

Table 2: Expected Key Ions in the Mass Spectrum of 3-Iodomethyl-pyrrolidine

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₅H₁₀IN]⁺ | 211 | Molecular Ion (Free Base) |

| [C₅H₁₀N]⁺ | 84 | Loss of Iodine |

| [C₄H₈N]⁺ | 70 | Ring Fragmentation |

Note: The observed m/z values correspond to the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification in Synthesized Compounds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. libretexts.orgyoutube.comlibretexts.org

In the IR spectrum of 3-iodomethyl-pyrrolidine hydrochloride, several key absorption bands would be expected. The presence of the secondary amine hydrochloride salt would give rise to a broad and strong absorption in the region of 2700-3300 cm⁻¹ due to the N-H stretching vibration. The C-H stretching vibrations of the aliphatic CH₂ and CH groups in the pyrrolidine ring and the iodomethyl group would appear in the range of 2850-3000 cm⁻¹. dtic.milchemicalbook.com

The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may not always be observed in a standard mid-IR spectrum. The C-N stretching vibration usually appears in the 1020-1250 cm⁻¹ region. The presence and position of these characteristic absorption bands can confirm the presence of the key functional groups within the molecule. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for 3-Iodomethyl-pyrrolidine Hydrochloride

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2700 - 3300 (broad, strong) |

| Alkane (CH₂, CH) | C-H Stretch | 2850 - 3000 |

| Alkyl Halide (C-I) | C-I Stretch | < 600 |

| Amine | C-N Stretch | 1020 - 1250 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netmdpi.comresearchgate.net For chiral molecules like derivatives of 3-iodomethyl-pyrrolidine, obtaining a single crystal suitable for X-ray diffraction analysis is highly valuable.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. From this data, a detailed model of the molecule's structure in the solid state can be constructed. nih.gov This includes the precise conformation of the pyrrolidine ring, which often adopts a non-planar, puckered conformation. nih.gov

A crucial application of X-ray crystallography for chiral pyrrolidine derivatives is the unambiguous determination of the absolute configuration (R or S) at any stereocenters. nih.govnih.govmdpi.comnih.govspark904.nl This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly. The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, can also be elucidated.

While a specific crystal structure for 3-iodomethyl-pyrrolidine hydrochloride is not publicly available, the principles of X-ray crystallography have been widely applied to a vast range of pyrrolidine derivatives, providing invaluable insights into their structural features.

Computational and Theoretical Chemistry Studies of 3 Iodomethyl Pyrrolidine Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 3-Iodomethyl-pyrrolidine hydrochloride. Methods such as B3LYP with appropriate basis sets are commonly employed to optimize the molecular geometry and calculate various electronic properties.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. From the electronic structure, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be determined. The MEP, for instance, can indicate the regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity towards electrophiles and nucleophiles.

The energies of the HOMO and LUMO are particularly important for predicting reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. These calculations can also provide values for global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity.

Table 1: Representative DFT-Calculated Properties of 3-Iodomethyl-pyrrolidine Hydrochloride (Note: The following data is illustrative and based on typical values for similar halogenated pyrrolidinium (B1226570) compounds, as specific literature data for 3-Iodomethyl-pyrrolidine hydrochloride is not readily available. Calculations are hypothetically performed at the B3LYP/6-31G(d) level of theory.)

| Property | Value |

| Optimized Geometry | |

| C-I Bond Length | ~ 2.15 Å |

| C-N Bond Length (average) | ~ 1.50 Å |

| N-H Bond Length | ~ 1.03 Å |

| C-N-C Bond Angle | ~ 108° |

| Electronic Properties | |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 6.3 eV |

| Dipole Moment | ~ 12.5 D |

| Mulliken Atomic Charges | |

| Iodine (I) | ~ -0.15 e |

| Nitrogen (N) | ~ -0.40 e |

| Hydrogen (on N) | ~ +0.35 e |

| Chlorine (Cl-) | ~ -1.00 e |

Molecular Modeling and Simulation of Reaction Pathways and Intermediates

Molecular modeling and simulations are instrumental in elucidating the mechanisms of chemical reactions involving 3-Iodomethyl-pyrrolidine hydrochloride. These computational techniques can map out the potential energy surface of a reaction, identifying transition states and intermediates.

For instance, the synthesis of 3-substituted pyrrolidines can be modeled to understand the stereochemical outcome of the reaction. ncl.ac.ukresearchgate.netmdpi.com Computational studies can explore different reaction pathways, such as those involving nucleophilic substitution at the iodomethyl group or reactions involving the pyrrolidine (B122466) ring itself.

One relevant area of study is the potential for intramolecular cyclization or rearrangement. DFT calculations have been used to simulate the ring expansion of related compounds like N-isopropyl-2-chloromethyl pyrrolidine. researchgate.net Such studies calculate the energy barriers for these transformations and can predict whether they are likely to occur under specific conditions (e.g., in the gas phase or in a solvent). The use of a polarizable continuum model can simulate the effect of a solvent, which can significantly influence reaction pathways and energy barriers. researchgate.net

These simulations provide valuable information on the stability of intermediates and the feasibility of different reaction mechanisms, guiding the design of synthetic routes.

Conformational Analysis and Stereochemical Prediction using Computational Methods

The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twisted" forms. The substituents on the ring play a crucial role in determining the preferred conformation. Computational methods are essential for performing a thorough conformational analysis of 3-Iodomethyl-pyrrolidine hydrochloride.

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This allows for the identification of the lowest energy (most stable) conformers and the energy barriers between them. For the 3-substituted pyrrolidine ring, the substituent can be in either an axial or an equatorial position, leading to different ring puckering.

In the case of 3-Iodomethyl-pyrrolidine hydrochloride, the protonated nitrogen further influences the conformational landscape. Studies on related 3-substituted pyrrolidinium compounds have shown that the substituent's nature and position affect the ring's puckering. The large size of the iodomethyl group would likely have a significant steric influence on the preferred conformation.

Table 2: Possible Conformations of the 3-Iodomethyl-pyrrolidine Ring

| Conformer | Substituent Position | Ring Pucker | Expected Relative Stability |

| 1 | Equatorial | C2-endo or C4-endo | Likely more stable |

| 2 | Axial | C2-endo or C4-endo | Likely less stable |

Computational predictions of stereochemistry are also critical, for example, in understanding the outcome of reactions where new stereocenters are formed.

Intermolecular Interactions and Hydrogen Bonding in Pyrrolidine Derivatives

The hydrochloride salt of 3-Iodomethyl-pyrrolidine exists as an ionic pair in the solid state and in polar solvents. The intermolecular interactions, particularly hydrogen bonding, are crucial in determining its physical properties and crystal packing.

The primary hydrogen bond donor is the protonated nitrogen of the pyrrolidinium cation (N-H+), and the primary acceptor is the chloride anion (Cl-). These N-H+...Cl- hydrogen bonds are strong electrostatic interactions that significantly influence the compound's melting point, solubility, and spectroscopic properties. The presence of extensive hydrogen bonding involving the NH2+ group in pyrrolidinium salts has been confirmed by spectroscopic studies. mdpi.com

In addition to the primary hydrogen bonding, other weaker interactions can also be present:

C-H...Cl- hydrogen bonds: The hydrogen atoms on the carbon atoms of the pyrrolidine ring can also act as weak hydrogen bond donors to the chloride anion.

Halogen bonding: The iodine atom of the iodomethyl group can act as a halogen bond donor, interacting with electron-rich atoms like the chloride anion or the oxygen or nitrogen atoms of other molecules in the crystal lattice.

Molecular dynamics simulations can be used to study the dynamics of these interactions in the condensed phase, providing insights into the structure and properties of the compound in solution or in the solid state.

Table 3: Summary of Intermolecular Interactions in 3-Iodomethyl-pyrrolidine Hydrochloride

| Interaction Type | Donor | Acceptor | Relative Strength |

| Hydrogen Bond | N-H+ | Cl- | Strong |

| Hydrogen Bond | C-H | Cl- | Weak |

| Halogen Bond | C-I | Cl-, O, N | Weak to Moderate |

| van der Waals | All atoms | All atoms | Weak |

Future Research Trajectories and Unexplored Synthetic Avenues

Development of Greener Synthetic Methodologies for Halogenated Pyrrolidines

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. Future research in the synthesis of halogenated pyrrolidines, including 3-iodomethyl-pyrrolidine, is expected to focus on several key areas:

Atom Economy and Waste Reduction: Traditional synthetic routes often involve protecting groups, which add steps and generate waste. libretexts.org Future methodologies will likely focus on direct C-H functionalization or the use of more atom-economical reagents to install the iodomethyl group, thereby reducing the number of synthetic steps and byproducts.

Eco-Friendly Solvents and Reaction Conditions: A significant trend is the move away from volatile organic compounds towards greener solvents like water, ionic liquids, or even solvent-free reaction conditions. libretexts.orguchicago.eduorganic-chemistry.orgnih.gov Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can accelerate reaction times and improve energy efficiency in pyrrolidine (B122466) synthesis. nih.govnih.gov

Catalyst-Free and Multi-Component Reactions: The development of catalyst-free reactions, such as the domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids in an ethanol-water mixture, showcases a sustainable approach to synthesizing complex pyrrolidine-fused structures. libretexts.org One-pot, multi-component reactions are also gaining traction as they reduce the need for intermediate purification steps, saving time, resources, and minimizing waste generation. uchicago.edursc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The development of innovative catalytic systems is paramount for achieving high selectivity and yield in the synthesis and functionalization of 3-iodomethyl-pyrrolidine. Key areas of exploration include:

Organocatalysis: Chiral pyrrolidine derivatives themselves are powerful organocatalysts. nih.govnih.gov Future research could explore the use of organocatalysts for the enantioselective synthesis of 3-iodomethyl-pyrrolidine precursors, ensuring high stereochemical control which is crucial for biological activity. nih.govrsc.org Cinchona alkaloid-derived organocatalysts, for instance, have been successfully used in the synthesis of highly functionalized pyrrolidines with multiple stereocenters. nih.govrsc.org

Transition Metal Catalysis: Transition metals like palladium, rhodium, and copper have shown great utility in the synthesis of pyrrolidine derivatives. libretexts.orgnih.govwikipedia.org Future work could focus on developing catalysts that can selectively introduce the iodomethyl group or mediate subsequent coupling reactions with high efficiency. For example, palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been demonstrated for other heterocyclic systems and could potentially be adapted for pyrrolidines. nih.gov Divergent synthesis strategies using cobalt or nickel catalysts have also been shown to provide either C2- or C3-alkylated pyrrolidines with high regio- and enantioselectivity.

Expanding the Scope of Complex Molecular Syntheses Utilizing 3-Iodomethyl-pyrrolidine as a Building Block

3-Iodomethyl-pyrrolidine is a valuable synthon for introducing the pyrrolidine motif into larger, more complex molecules, particularly in the realm of medicinal chemistry and natural product synthesis. rsc.orgnih.govresearchgate.net The carbon-iodine bond is a key feature, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions.

Future applications are envisioned in the following areas:

Scaffold for Drug Discovery: The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs. nih.govresearchgate.net 3-Iodomethyl-pyrrolidine provides a reactive handle to attach various pharmacophores, enabling the creation of diverse libraries of compounds for high-throughput screening. nih.govnih.govstackexchange.com Its three-dimensional nature is particularly advantageous for targeting protein-protein interactions. stackexchange.com

Synthesis of Fused-Ring Systems: The reactivity of the iodomethyl group can be harnessed to construct fused heterocyclic systems. Intramolecular cyclization reactions, where a nucleophile within the same molecule displaces the iodide, can lead to the formation of bicyclic and polycyclic structures, which are common motifs in natural products and pharmaceuticals. wikipedia.orgnih.govdalalinstitute.com

Alkaloid Synthesis: Pyrrolidine is a core component of many alkaloids with significant biological activity. organic-chemistry.orgrsc.org 3-Iodomethyl-pyrrolidine can serve as a key intermediate in the total synthesis of such natural products, with the iodomethyl group allowing for the strategic introduction of side chains or the formation of larger ring systems. nih.gov

Advanced Mechanistic Insights into Iodomethyl Group Transformations

A deeper understanding of the reaction mechanisms governing the transformations of the iodomethyl group is crucial for optimizing existing synthetic methods and developing novel reactions. Future research in this area should focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.